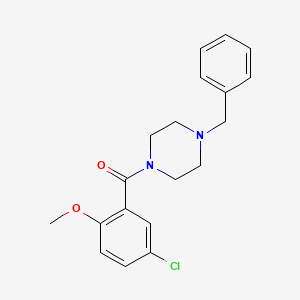
1-benzyl-4-(5-chloro-2-methoxybenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-4-(5-chloro-2-methoxybenzoyl)piperazine is a chemical compound that has received significant attention in scientific research due to its potential applications in various fields. This molecule is a piperazine derivative that has shown promising results in studies related to its synthesis, mechanism of action, and biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 1-benzyl-4-(5-chloro-2-methoxybenzoyl)piperazine is not fully understood. However, studies have suggested that this molecule may act as an inhibitor of various enzymes, including topoisomerase II and protein kinase C. By inhibiting these enzymes, this compound may disrupt cellular processes and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this molecule has been shown to inhibit cell proliferation, induce apoptosis, and disrupt the cell cycle. In neurology, this compound has been shown to have neuroprotective effects and to improve cognitive function. In pharmacology, this molecule has been shown to enhance the bioavailability of drugs and to act as a drug delivery system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-benzyl-4-(5-chloro-2-methoxybenzoyl)piperazine in lab experiments is its potential as a drug delivery system. This molecule has been shown to enhance the bioavailability of drugs and may be useful in improving the efficacy of certain drugs. Additionally, this compound has been shown to have promising results in cancer research and neurology, making it a potentially valuable tool for researchers in these fields. However, there are also limitations to using this molecule in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects. Additionally, the synthesis method for this compound is complex and may be difficult to reproduce in certain lab settings.
Orientations Futures
There are many future directions for research related to 1-benzyl-4-(5-chloro-2-methoxybenzoyl)piperazine. One potential area of research is to further elucidate its mechanism of action and identify specific targets for inhibition. Additionally, further research is needed to explore the potential applications of this molecule in drug delivery and to optimize its synthesis method for greater efficiency and reproducibility. In cancer research, this compound may be studied further for its potential as a chemotherapeutic agent. In neurology, this molecule may be studied further for its potential as a neuroprotective agent and for its ability to improve cognitive function. Overall, this compound is a promising molecule with many potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 1-benzyl-4-(5-chloro-2-methoxybenzoyl)piperazine involves a multi-step reaction process. The starting material, 5-chloro-2-methoxybenzoic acid, is first reacted with thionyl chloride to form the corresponding acid chloride. Then, the acid chloride is reacted with benzylamine to form the benzylamide intermediate. Finally, the benzylamide intermediate is reacted with piperazine in the presence of a coupling agent to form the desired product, this compound. This synthesis method has been optimized to yield high purity and high yield of the product.
Applications De Recherche Scientifique
1-benzyl-4-(5-chloro-2-methoxybenzoyl)piperazine has been studied extensively for its potential applications in various fields of scientific research. This molecule has shown promising results in studies related to cancer research, neurology, and pharmacology. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In neurology, this molecule has been studied for its potential as a neuroprotective agent and for its ability to improve cognitive function. In pharmacology, this compound has been studied for its potential as a drug delivery system and for its ability to enhance the bioavailability of drugs.
Propriétés
IUPAC Name |
(4-benzylpiperazin-1-yl)-(5-chloro-2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-24-18-8-7-16(20)13-17(18)19(23)22-11-9-21(10-12-22)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPCVHQSGVDQST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 7-hydroxy-2-(2-thienyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5783845.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,2,3,4,5,6-hexamethylbenzenesulfonamide](/img/structure/B5783853.png)
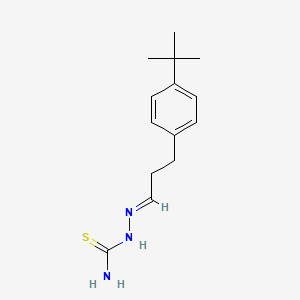
![N-(2-furylmethyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5783861.png)
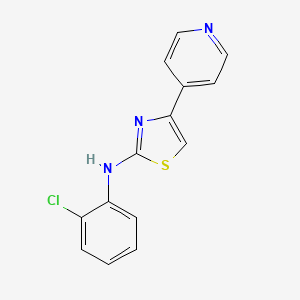

![N-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5783889.png)
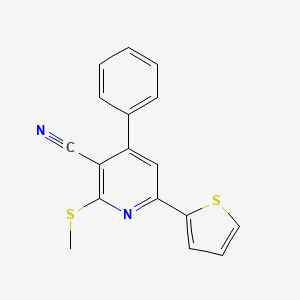
![N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5783909.png)
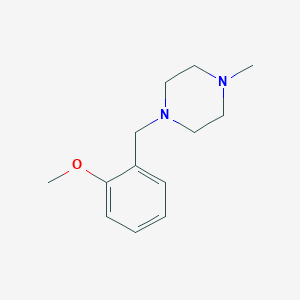
![7-[(2-chlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5783931.png)
![1-[(4-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5783944.png)
![2,2,2-trifluoro-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B5783952.png)
